(4-Methylcyclohexyl)methanol

Description

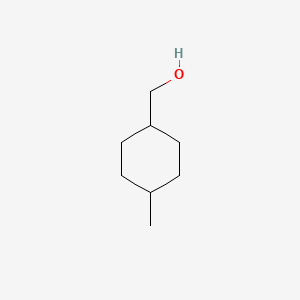

Structure

3D Structure

Properties

IUPAC Name |

(4-methylcyclohexyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-7-2-4-8(6-9)5-3-7/h7-9H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSINZLLLLCUKJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041813, DTXSID80274141, DTXSID40274142 | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid with nearly no odor; [HSDB] | |

| Record name | Cyclohexanemethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 75 °C at 2.5 mm Hg, Straw colored liquid; slight sweet organic odor. BP: > 10 °C; Specific gravity: 0.9-0.92 at 16 °C. Slightly soluble in water. Viscosity: 19 cPs at 22 °C; 45 cPs at 0 °C /Flottec FX140-04 Frother/ | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

112.8 °C (Setaflash Closed Cup) /Crude 4-methylcyclohexanemethanol/ | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9074 g/cu cm at 20 °C | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.05 [mmHg] | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21868 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Clear, colorless liquid | |

CAS No. |

34885-03-5, 3937-48-2, 3937-49-3 | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34885-03-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylcyclohexanemethanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937482 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanemethanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003937493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034885035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanemethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (trans-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80274141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cis-4-Methylcyclohexyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40274142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-METHYLCYCLOHEXANEMETHANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64PJK2GTXA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLCYCLOHEXANEMETHANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TEH6BZ70K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methylcyclohexanemethanol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8182 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis and Reaction Chemistry of 4 Methylcyclohexyl Methanol

Synthetic Pathways to (4-Methylcyclohexyl)methanol (B126014)

The production of this compound is primarily achieved through established chemical reactions and is also a known byproduct in large-scale chemical manufacturing.

Bouveault–Blanc Reduction of Methylcyclohexanecarboxylate Esters

The first documented synthesis of this compound occurred in 1908 through the Bouveault–Blanc reduction. wikipedia.org This classic organic reaction involves the reduction of an ester, in this case, a methylcyclohexanecarboxylate ester, to a primary alcohol. The reaction utilizes sodium metal in a protic solvent, typically absolute ethanol, to achieve the transformation. The ester is reduced to form two primary alcohols corresponding to the acyl and alkoxy portions of the ester.

This compound as a Byproduct in Commodity Chemical Production

In contemporary industrial chemistry, this compound is often generated as a byproduct. Specifically, it forms in quantities of approximately 1% during the production of cyclohexanedimethanol, a high-volume commodity chemical. wikipedia.org The synthesis of cyclohexanedimethanol involves the catalytic hydrogenation of dimethyl terephthalate (B1205515). A patent has been issued for a process that recycles the this compound byproduct back into the initial esterification stage of the process. google.com Crude commercial samples of this compound can contain various other components, including methyl 4-methylcyclohexanecarboxylate and 1,4-cyclohexanedimethanol. nih.gov

Novel Synthetic Methodologies for this compound

While traditional methods remain prevalent, research into alternative synthetic routes continues. The reduction of the corresponding carboxylic acid, 4-methylcyclohexanecarboxylic acid, presents a viable pathway.

In line with the principles of green chemistry, which advocate for more environmentally benign chemical processes, catalytic hydrogenation stands out as a promising method. The direct hydrogenation of 4-methylcyclohexanecarboxylic acid to this compound using a heterogeneous catalyst is one such approach. Research has demonstrated the effectiveness of a Ruthenium on carbon (Ru/C) catalyst for this transformation. ncl.res.in This method offers advantages over traditional reductions that use stoichiometric metal hydrides, by employing a recyclable catalyst and hydrogen as the reducing agent, which generates water as the only byproduct.

Table 1: Catalytic Hydrogenation of 4-Methylcyclohexanecarboxylic Acid ncl.res.in

| Catalyst | Temperature | Product | Conversion | Selectivity |

|---|

Chemical Reactivity of this compound

As a primary alcohol, this compound exhibits reactivity characteristic of its functional group, primarily through oxidation reactions.

Oxidation Reactions of this compound

The primary alcohol moiety of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. smolecule.com The metabolism of this compound in biological systems also proceeds via oxidation, primarily yielding 4-methylcyclohexanecarboxylic acid. wikipedia.orgnih.gov

Mild oxidation can selectively convert the alcohol to 4-methylcyclohexanecarboxaldehyde. smolecule.com Stronger oxidizing agents will typically lead to the formation of 4-methylcyclohexanecarboxylic acid. smolecule.com A two-step laboratory protocol for the conversion of the related compound 4-methylcyclohexanol (B52717) to the carboxylic acid proceeds through a ketone intermediate.

Table 2: Oxidation Reactions of this compound and Related Compounds

| Starting Material | Reagent(s) | Product(s) | Yield | Reference |

|---|---|---|---|---|

| 4-Methylcyclohexanol | Pyridinium (B92312) chlorochromate (PCC) | 4-Methylcyclohexanecarboxaldehyde | - | smolecule.com |

| 4-Methylcyclohexanol | Pyridinium dichromate (PDC) in DMF | 4-Methylcyclohexanone | 94% |

Formation of 4-Methylcyclohexanecarboxylic Acid and Derivatives

This compound can be oxidized to form 4-methylcyclohexanecarboxylic acid. This transformation is a primary metabolic pathway for the compound. wikipedia.orgacs.org Studies have shown that alicyclic primary alcohols are generally metabolized into their corresponding carboxylic acids. acs.org In the case of this compound, this results in the formation of 4-methylcyclohexanecarboxylic acid, which is classified as a naphthenic acid. wikipedia.orgacs.org

One synthetic route to 4-methylcyclohexanecarboxylic acid involves a two-step oxidation of 4-methylcyclohexanol. The initial step utilizes pyridinium dichromate (PDC) in dimethylformamide (DMF) to yield the ketone intermediate. Subsequent air oxidation in the presence of zinc and pyridine (B92270) in acetic acid converts the ketone to the carboxylic acid.

Derivatives of 4-methylcyclohexanecarboxylic acid, such as methyl 4-methylcyclohexanecarboxylate, can be synthesized through the esterification of 4-methylcyclohexanecarboxylic acid with methanol (B129727), a reaction catalyzed by an acid like sulfuric acid.

Table 1: Synthesis of Methyl 4-methylcyclohexanecarboxylate

| Parameter | Value |

|---|---|

| Reactants | 4-Methylcyclohexanecarboxylic Acid, Methanol |

| Molar Ratio (Acid:Methanol) | 1:5 |

| Catalyst | H₂SO₄ (5% v/v) |

| Reaction Temperature | 65°C |

| Reaction Time | 6 hours |

| Yield | 85-90% |

Data sourced from Benchchem

Reactions Involving the Hydroxymethyl Group of this compound

The hydroxymethyl group is a key functional group in this compound and participates in various reactions. One notable reaction is esterification. For instance, terephthalic acid can be esterified with this compound to produce bis((4-methylcyclohexyl)methyl) terephthalate. google.com This resulting ester can then undergo hydrogenation to yield 1,4-cyclohexanedimethanol, with this compound being regenerated as a by-product that can be recycled. google.com

The hydroxymethyl group can also be a site for substitution reactions. Additionally, oxidation of the hydroxymethyl group can lead to the formation of a carboxyl group.

Reactivity of the Cyclohexane (B81311) Ring in this compound

The cyclohexane ring in this compound is a saturated alicyclic structure. acs.org While generally stable, it can undergo reactions under specific conditions. One of the primary reactions involving the cyclohexane ring is hydrogenation. For example, the hydrogenation of the aromatic ring in precursors is a key step in some synthetic pathways. google.com

Photochemical and Radiolytic Degradation Pathways of this compound

This compound is subject to degradation through photochemical and radiolytic processes. The vapor-phase reaction of this compound with photochemically-produced hydroxyl radicals is estimated to have a rate constant of 1.7 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately one day. nih.gov

Studies using time-resolved and steady-state radiolysis have been conducted to understand the reactions of this compound with hydroxyl radicals (•OH). rsc.orgresearchgate.net These investigations show that the primary degradation mechanism involves H-atom abstraction from the this compound molecule by the hydroxyl radicals. rsc.orgfiu.edu Pulse and gamma radiolysis experiments have been instrumental in determining the bimolecular rate constants and reaction pathways for the •OH mediated oxidation of this compound. fiu.edufiu.edu

Catalytic Transformations of this compound

Catalytic processes play a significant role in the transformation of this compound. For instance, catalytic hydrogenation is a key reaction. The hydrogenation of an aldehyde intermediate, formed from the hydroformylation of 1-methylcyclohexene, yields (1-Methylcyclohexyl)methanol. This reaction is typically carried out using heterogeneous catalysts like palladium on carbon (Pd/C) or Raney nickel at temperatures between 50-100°C and hydrogen pressures of 5-20 bar.

Furthermore, metal-catalyzed hydrogen-borrowing processes using methanol as a C1-alkylating agent have been developed, expanding the scope of sustainable organic transformations. rsc.org

Enzymatic and biocatalytic reactions offer alternative and often more selective routes for the transformation of this compound and related compounds. Whole-cell biocatalysis has been explored for various reactions, including reductions. For example, the enantioselective reduction of a C=N-double bond in a model compound was achieved using an imine reductase (IRED) with NADPH as a cofactor, which was regenerated in situ using glucose dehydrogenase (GDH). nih.gov

The biodegradation of this compound has been studied in activated sludge and river sediments. nih.govnih.gov These studies found that the removal of both cis- and trans-isomers is primarily due to biodegradation. nih.govebi.ac.uk Aerobic degradation is relatively rapid, with nearly complete removal occurring within 14 days, while anaerobic degradation is slower. nih.gov The cis-isomer has been observed to degrade faster than the trans-isomer under both aerobic and anaerobic conditions. nih.govebi.ac.uk One bacterial strain identified as capable of degrading this compound is Bacillus pumilus. nih.gov Another study identified Acinetobacter bouvetii from activated sludge as a degrader of this compound. nih.gov

Table 2: Degradation Rates of this compound Isomers

| Condition | Isomer | Degradation Rate (day⁻¹) |

|---|---|---|

| Aerobic | cis-4-MCHM | 0.46 - 0.52 |

| Aerobic | trans-4-MCHM | 0.19 - 0.31 |

| Anaerobic | cis-4-MCHM | 0.041 - 0.095 |

| Anaerobic | trans-4-MCHM | 0.013 - 0.052 |

Data sourced from PubMed nih.gov

Stereochemical Investigations of 4 Methylcyclohexyl Methanol

Isomerism in (4-Methylcyclohexyl)methanol (B126014)

The presence of two substituents on the cyclohexane (B81311) ring leads to the existence of geometric isomers. This isomerism is a critical aspect of the molecule's identity and properties.

This compound exists as two distinct geometric isomers: cis and trans. wikipedia.org The distinction between these isomers is based on the relative orientation of the methyl (–CH₃) and hydroxymethyl (–CH₂OH) groups with respect to the plane of the cyclohexane ring. wikipedia.orgacs.org

In the cis isomer , both the methyl and hydroxymethyl substituents are on the same side of the ring's plane. acs.org

In the trans isomer , the methyl and hydroxymethyl substituents are on opposite sides of the ring's plane. acs.org

The structural characterization and differentiation of these isomers have been accomplished using standard analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to confirm the identity of the cis and trans isomers based on their chemical shift values. acs.org Furthermore, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for separating the two isomers. acs.orgnih.gov In reversed-phase HPLC, the cis isomer typically elutes before the trans isomer. acs.org Conversely, in the GC method described in one study, the trans isomer was observed to elute first. acs.orgnih.gov

The cyclohexane ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The substituents can occupy either axial or equatorial positions, leading to different conformational isomers, or conformers. Conformational analysis involves studying the energetics of these different spatial arrangements to understand their relative stabilities. lumenlearning.com For substituted cyclohexanes, conformations where bulky substituents occupy the equatorial position are generally more stable due to reduced steric hindrance from 1,3-diaxial interactions. lumenlearning.com

The conformational landscape of 4-MCHM isomers has been investigated using a combination of theoretical and experimental methods.

Theoretical Approaches: Computational chemistry provides powerful tools to explore the three-dimensional structures and relative energies of different conformers. nih.gov Methods used for 4-MCHM include:

Stochastic Conformational Searches: These are used to identify various possible low-energy conformations. walisongo.ac.id

Ab Initio Quantum Chemical Methods: High-level calculations, such as post-Hartree-Fock methods and Møller-Plesset perturbation theory (e.g., MP2 with aug-cc-pVDZ basis set), are used to perform geometry optimizations and obtain accurate relative energies and dipole moments for the conformers. nih.govwalisongo.ac.id

Density Functional Theory (DFT): DFT calculations have been used to investigate degradation pathways for the isomers. researchgate.net

Molecular Mechanics (MM) and Semi-Empirical Methods: These have been applied to study the physisorption potential of the isomers on different surfaces. researchgate.netnih.gov

These computational studies have been crucial in calculating properties like dipole moments, which help to explain the experimentally observed differences in the isomers' physical properties. nih.gov

Experimental Approaches: Experimental data provide the basis for validating theoretical models. For 4-MCHM, key experimental techniques include:

Chromatography: HPLC and GC are used to separate the isomers, and their differential retention times provide insights into their differing polarities and interactions with the stationary phase. acs.org

Spectroscopy: NMR spectroscopy is fundamental for the structural confirmation of the separated isomers. acs.org

The combination of these theoretical and experimental approaches provides a comprehensive understanding of the stereochemistry of this compound and its implications.

Conformational Analysis of this compound Isomers

Impact of Stereoisomerism on Chemical Behavior

The structural differences between the cis and trans isomers of this compound result in distinct physicochemical properties, leading to different behaviors in environmental and chemical systems. nih.gov

The cis isomer has been found to be more water-soluble and possess a larger computed solvated dipole moment compared to the trans isomer. acs.orgwalisongo.ac.id Consequently, the trans isomer exhibits a higher octanol-water partition coefficient (Kₒₗ) and demonstrates stronger sorption to activated carbon. acs.orgresearchgate.net Research has shown that the loading capacity of activated carbon for the trans isomer can be 100% higher than for the cis isomer at an aqueous concentration of 1 mg/L. walisongo.ac.idresearchgate.net This preferential sorption of the trans isomer is also predicted by computational models studying the binding of MCHM isomers to amorphous carbon surfaces. researchgate.net

These differences in partitioning and sorption are critical for predicting the environmental fate and transport of the compound, as they will govern how the isomers distribute between water, soil, and other environmental compartments. acs.orgwalisongo.ac.id

| Parameter | cis-4-MCHM | trans-4-MCHM | Reference |

|---|---|---|---|

| Octanol-Water Partition Coefficient (Kₒₗ) | 225 | 291 | acs.orgwalisongo.ac.idresearchgate.net |

| Log Kₒₗ | 2.35 | 2.46 | researchgate.net |

| Aqueous Solubility (extrapolated at 23 °C) | 2700 ± 108 mg/L | 2400 ± 180 mg/L | walisongo.ac.id |

| Carbon Sorption Capacity (at 1 mg/L aq. conc.) | 12.8 ± 1.1 mg/g | 26.5 ± 1.2 mg/g | walisongo.ac.id |

The stereochemistry of 4-MCHM also influences its susceptibility to degradation and transformation. Studies have shown that 4-MCHM is readily biodegradable under both aerobic and anoxic conditions. researchgate.net Under aerobic conditions, both isomers were found to degrade to non-detectable levels within four days. In anoxic microcosm studies using river sediment, cis- and trans-4-MCHM degraded completely within 8 to 13 days. researchgate.net

There is evidence for isomer-specific degradation rates. One study noted that the trans-4-MCHM isomer biodegraded faster than the cis isomer in their experiments. researchgate.net The primary degradation products resulting from hydroxyl radical reactions and pyrolysis have been identified as (4-methylcyclohexenyl)methanol and 4-methylcyclohexanone. researchgate.net These findings indicate that environmental persistence and the nature of transformation products can be dependent on the specific stereoisomer.

Stereoselectivity in Reactions Involving this compound

Stereoselectivity refers to the preferential formation or reaction of one stereoisomer over another. For this compound, research has primarily focused on the differential behavior of its cis and trans diastereomers in physical and biological processes, rather than on stereoselectivity in controlled chemical synthesis.

Notable research findings indicate that physical and biological processes can distinguish between the cis and trans isomers, leading to stereoselective outcomes in environmental and analytical settings. For instance, the trans-isomer has been shown to preferentially sorb to powdered activated carbon (PAC) compared to the cis-isomer researchgate.net. Studies on the biodegradation of this compound in river sediment have also demonstrated stereoselectivity. Under both anoxic and aerobic conditions, the trans-4-MCHM isomer was observed to biodegrade faster than the cis-4-MCHM isomer researchgate.net. This differential degradation is significant for understanding the environmental fate and persistence of the compound's components.

These selective interactions are often attributed to the distinct three-dimensional structures of the isomers, which influence their physical properties and how they fit into the active sites of enzymes or bind to surfaces.

| Process | Observed Stereoselectivity | Finding |

|---|---|---|

| Biodegradation | Preferential degradation of the trans-isomer | In river sediment microcosms, trans-4-MCHM degraded more rapidly than cis-4-MCHM under both aerobic and anoxic conditions. researchgate.net |

| Sorption to Activated Carbon | Preferential sorption of the trans-isomer | The loading capacity on activated carbon at an aqueous concentration of 1 mg/L was 100% higher for the trans isomer than for the cis isomer. researchgate.net |

| Sorption to Sediment | Preferential sorption of the trans-isomer | Autoclaved Elk River sediment slurries sorbed 31% of trans-4-MCHM compared to 17.5% of cis-4-MCHM from water. researchgate.net |

Environmental Fate and Transport of 4 Methylcyclohexyl Methanol

Environmental Distribution and Persistence

The distribution and persistence of 4-MCHM in the environment are significantly influenced by its interactions with different materials and its susceptibility to transport mechanisms.

Sorption and desorption are critical processes that control the partitioning of 4-MCHM between water and solid phases, such as soils, sediments, and manufactured materials. These dynamics affect its mobility, bioavailability, and ultimate environmental fate. Studies have shown that the trans-isomer of 4-MCHM tends to sorb more preferentially than the cis-isomer sigmaaldrich.comiaea.org. Autoclaved Elk River sediment slurries were found to sorb 17.5% of cis-4-MCHM and 31% of trans-4-MCHM from water over a two-week period researchgate.net. The persistence of 4-MCHM in water distribution systems has been noted, with the compound being detectable in tap water samples for weeks after a contamination event usgs.govusgs.gov.

Investigations into the interaction of 4-MCHM with plumbing materials have revealed its potential to sorb into and desorb from these surfaces, which can act as a long-term source of contamination in drinking water systems. Research has demonstrated that 4-MCHM readily sorbs to and desorbs from polyethylene (B3416737) and epoxy pipe linings researchgate.netmdpi.com. One study found that while 4-MCHM did not appreciably sorb into crosslinked polyethylene (PEX) pipe, it did cause polyurethane to swell and deform researchgate.netmdpi.comresearchgate.net. The diffusivity of 4-MCHM in polyethylene pipes (B44673) has been measured to be between 0.36 and 1.36 x 10⁻⁹ cm²/s researchgate.net. Flushing has been shown to reduce 4-MCHM concentrations in tap water, though its effectiveness can vary between different homes and even between different faucets within the same home researchgate.netnih.gov.

Granular activated carbon (GAC) is a common sorbent used in water treatment to remove organic contaminants. Studies have shown that GAC readily sorbs 4-MCHM nih.govresearchgate.net. However, it can also readily release a portion of the chemical nih.govresearchgate.net. In comparison, raw coal sorbs somewhat less 4-MCHM but holds it more tightly nih.govresearchgate.net. Under similar conditions, GAC sorbed more 4-MCHM than raw coal; for example, 84.9 mg/g for GAC versus 63.1 mg/g for coal when exposed to an 860 mg/L 4-MCHM solution for 24 hours nih.govresearchgate.net. The sorption to both materials increases with decreased particle size and increased exposure time, with exposure time being a more critical factor for GAC than for coal nih.govresearchgate.net.

The two isomers of 4-MCHM exhibit different sorption behaviors. The trans-isomer has been found to bind more strongly to amorphous carbon surfaces than the cis-isomer mdpi.com. This preferential sorption is also observed with powdered activated carbon (PAC), which has been identified as a more effective sorbent than GAC for 4-MCHM removal sigmaaldrich.comiaea.org. The cis-isomer is more soluble and less well sorbed to activated carbon, which is consistent with its lower octanol-water partition coefficient researchgate.net.

Table 1: Sorption of 4-MCHM by GAC and Raw Coal

Sorbent Material Sorption Capacity (mg/g) Conditions Reference Granular Activated Carbon (GAC) 84.9 20 x 30 mesh particles, 860 mg/L 4-MCHM solution, 24 h exposure [1, 3] Raw Coal 63.1 20 x 30 mesh particles, 860 mg/L 4-MCHM solution, 24 h exposure [1, 3]

Environmental fate and transport models are mathematical tools used to predict the movement and transformation of chemicals in the environment cyf-kr.edu.plresearchgate.net. These models integrate data on a chemical's properties, environmental conditions, and emission rates to simulate its distribution and persistence cyf-kr.edu.pl. For a comprehensive understanding of a chemical's behavior, multimedia fate and transport models are often employed, which consider various environmental compartments such as air, water, soil, and sediment researchgate.netescholarship.org.

The primary components of these models include intermedia transport processes (e.g., advection, diffusion, dispersion) and transformation processes (e.g., biodegradation, chemical reactions) cyf-kr.edu.plohio.gov. The quality and quantity of input data, such as partition coefficients and degradation rates, are crucial for the accuracy of the model's predictions ohio.gov. While specific, complex models for the fate and transport of (4-Methylcyclohexyl)methanol (B126014) are not extensively detailed in the provided search results, the principles of these models are applicable. For instance, understanding the sorption coefficients (Koc) for 4-MCHM in soil and sediment would be a critical input for any model predicting its leaching potential and mobility in the subsurface researchgate.netdntb.gov.ua. Similarly, data on its degradation rates under different conditions are essential for predicting its persistence nih.gov.

Sorption and Desorption Dynamics in Various Environmental Matrices

Biodegradation and Biotransformation of this compound

Biodegradation is a key process in the natural attenuation of 4-MCHM in the environment. Microorganisms can break down this compound, reducing its concentration and potential for environmental impact.

Studies have demonstrated that 4-MCHM is readily biodegradable under both aerobic (oxygen-present) and anaerobic (oxygen-absent) conditions researchgate.netnih.gov.

Under aerobic conditions , a nearly complete degradation of 4-MCHM can occur within 14 days nih.gov. In some experiments, the isomers degraded to non-detectable levels within just 4 days researchgate.net. The degradation follows first-order kinetics, with the cis-isomer degrading faster than the trans-isomer nih.gov. The degradation rates for cis-4-MCHM range from 0.46 to 0.52 per day, while for trans-4-MCHM, the rates are between 0.19 and 0.31 per day nih.gov. The addition of nitrate (B79036) has been shown to enhance the mineralization of 4-MCHM by about 50% under aerobic conditions nih.gov.

Anaerobic degradation of 4-MCHM is a slower process nih.gov. After a 16-day incubation period, significant percentages of the initial compound may remain (62.6% of cis-4-MCHM and 85.0% of trans-4-MCHM) nih.gov. The degradation rates under anaerobic conditions are notably lower, ranging from 0.041 to 0.095 per day for the cis-isomer and 0.013 to 0.052 per day for the trans-isomer nih.gov. In anoxic microcosms containing river sediments, 300 µg/L of cis-4-MCHM and 150 µg/L of trans-4-MCHM degraded to non-detectable levels in 8-13 days researchgate.net.

A bacterial strain identified as Bacillus pumilus has been isolated from river sediments and shown to be capable of effectively degrading 4-MCHM isomers nih.gov. It is important to note that while biodegradation can remove the parent compound, some studies suggest that the resulting metabolites, likely aldehydes and carboxylic acids, may be more toxic researchgate.netnih.gov. Specifically, the primary metabolite is 4-methylcyclohexanecarboxylic acid wikipedia.orgacs.org.

Table 2: Degradation Rates of 4-MCHM Isomers

Condition Isomer Degradation Rate (day⁻¹) Reference Aerobic cis-4-MCHM 0.46 - 0.52 iaea.org trans-4-MCHM 0.19 - 0.31 iaea.org Anaerobic cis-4-MCHM 0.041 - 0.095 iaea.org trans-4-MCHM 0.013 - 0.052 iaea.org

Microbial Community Response to this compound Exposure

Exposure to this compound can lead to notable shifts in the composition of microbial communities. Studies conducted on sediments from the Elk River in West Virginia, the site of a significant MCHM spill, revealed that microbial communities at impacted sites differed from those at background locations. However, upon amendment with crude MCHM, communities from both impacted and unimpacted sites demonstrated a capacity to change in response to the chemical's presence researchgate.netnih.gov. This indicates an adaptation of the microbial consortia to utilize MCHM as a substrate. Research has shown that MCHM is readily biodegradable under environmentally relevant conditions researchgate.netnih.gov. In laboratory microcosms using river sediment, MCHM isomers were degraded to non-detectable levels within 4 days under aerobic conditions and within 8 to 13 days under anoxic conditions researchgate.netnih.gov. In toxicity assessments using yeast and human cells, 4-MCHM was found to primarily induce chemical stress related to transmembrane transport and transporter activity nih.govresearchgate.net.

Metabolite Identification and Characterization

The biodegradation of this compound involves its transformation into various metabolites. While MCHM itself is considered moderately toxic, its metabolites may exhibit greater toxicity and different mechanisms of action nih.govresearchgate.net. Toxicogenomic studies have revealed that MCHM and its metabolites elicit distinct cellular stress pathway responses, suggesting compound-specific toxicity mechanisms nih.gov. For instance, while the parent compound in yeast primarily triggers chemical stress, its metabolites, when processed with rat liver enzymes (S9), tend to induce oxidative stress linked to antioxidant and oxidoreductase activity nih.govresearchgate.netnih.gov. In human lung epithelial cells, MCHM exposure has been linked to the induction of DNA damage-related biomarkers, indicating potential genotoxicity that warrants further investigation nih.govresearchgate.net. One of the primary metabolites identified from the breakdown of MCHM is 4-methylcyclohexanecarboxylic acid wikipedia.org. Furthermore, in water samples taken from the Ohio River and Charleston, WV, tap water following the Elk River spill, isomers of methyl 4-methylcyclohexanecarboxylate were detected, indicating another potential environmental transformation product nih.govusgs.gov.

The primary metabolite of this compound, 4-methylcyclohexanecarboxylic acid, is classified as a naphthenic acid wikipedia.org. Naphthenic acids are a broad class of carboxylic acids derived from petroleum and are known for their environmental persistence and role in the emulsification of oil in water nih.govresearchgate.net. They are naturally occurring compounds that result from the biodegradation of petroleum nih.govresearchgate.net. The formation of 4-methylcyclohexanecarboxylic acid from MCHM demonstrates a direct pathway from an industrial chemical to a class of compounds that are of significant environmental interest due to their association with oil extraction and processing waters wikipedia.org.

Physicochemical Parameters Influencing Environmental Behavior

The environmental transport and partitioning of this compound are governed by its physicochemical properties, which differ between its cis- and trans-isomers. These properties, including solubility, partitioning behavior, and volatility, dictate how the compound distributes between water, soil, and air.

The octanol-water partition coefficient (KOW), a key indicator of a chemical's tendency to sorb to organic matter, differs significantly between the two primary isomers of MCHM. The trans-isomer is more hydrophobic than the cis-isomer. Experimental measurements have determined the log KOW for cis-4-MCHM to be 2.35, while the log KOW for trans-4-MCHM is 2.46 researchgate.netwalisongo.ac.idresearchgate.net. This difference in partitioning is reflected in their sorption behavior; for example, the trans-isomer sorbs more readily to activated carbon acs.org.

Consistent with its lower KOW value, the cis-isomer is more soluble in water than the trans-isomer researchgate.netwalisongo.ac.idacs.org. The total aqueous solubility for a mixture of 4-MCHM isomers was measured at 2250 mg/L at 23 °C researchgate.netwalisongo.ac.idacs.org. However, the solubility of the individual isomers is dependent on their mole fractions in the mixture researchgate.netwalisongo.ac.id. At a mole fraction of 0.5, the solubility of the cis-isomer is 34% higher than that of the trans-isomer walisongo.ac.id. These differing properties result in the differential fate and transport of the cis- and trans-isomers in aquatic environments researchgate.netwalisongo.ac.id.

| Parameter | cis-4-MCHM | trans-4-MCHM | Total 4-MCHM |

|---|---|---|---|

| KOW | 225 researchgate.netwalisongo.ac.idacs.org | 291 researchgate.netwalisongo.ac.idacs.org | - |

| log KOW | 2.35 researchgate.netwalisongo.ac.idresearchgate.net | 2.46 researchgate.netwalisongo.ac.idresearchgate.net | - |

| Aqueous Solubility (23 °C) | 1300 mg/L researchgate.net | 1010 mg/L researchgate.net | 2250 mg/L researchgate.netwalisongo.ac.idacs.org |

This compound is considered a semi-volatile organic compound researchgate.net. The trans-isomer has been found to be more volatile than the cis-isomer researchgate.net. This characteristic suggests that inhalation of MCHM vapors, particularly during activities like showering with contaminated water, is a potential route of human exposure nih.gov. Following the 2014 Elk River spill, air concentrations of MCHM were predicted to reach levels as high as 0.39 ppm after a 10-minute shower nih.gov. The compound's volatility is quantified by its Henry's Law Constant (HLC), which for MCHM at 40°C is 9.11 × 10⁻⁴ atm·m³/mol nih.gov. This value, along with its vapor pressure of 0.05 mmHg, influences its tendency to partition from water into the air, affecting its atmospheric transport and potential for long-range distribution nih.govnih.gov. The distinct licorice-like odor associated with the spill is primarily attributed to the trans-isomer, which has a much lower odor threshold (~7 ppb in water) than the nearly odorless cis-isomer wikipedia.org.

Analytical Methodologies for 4 Methylcyclohexyl Methanol Detection and Quantification

Chromatographic Techniques

Chromatography is the cornerstone of analytical methods for (4-Methylcyclohexyl)methanol (B126014), providing the necessary separation and sensitivity for its detection in complex samples. Gas chromatography, in particular, is widely utilized due to the compound's volatility.

Gas Chromatography–Mass Spectrometry (GC–MS) for Isomer Separation and Quantification

Gas chromatography coupled with mass spectrometry (GC-MS) stands as the most prevalent and powerful technique for the analysis of this compound. This method offers high selectivity and sensitivity, enabling the separation and quantification of the compound's cis and trans isomers. Following the 2014 Elk River chemical spill in West Virginia, GC-MS was instrumental in determining the concentrations of these isomers in contaminated water samples. acs.orgnih.gov

The separation of cis- and trans-4-MCHM is crucial as their physical properties and potential toxicities may differ. In typical GC analysis, the trans-isomer has been observed to elute before the cis-isomer. acs.orgnih.gov The purity of 4-MCHM and its presence in crude mixtures can be effectively determined using GC with mass spectrometry or flame ionization detection (FID). For instance, one analysis of a pure 4-MCHM sample identified approximately 68% cis and 32% trans isomers, whereas a crude MCHM mixture contained about 33% cis and 57% trans isomers, highlighting the variability in commercial products.

To enhance the detection of volatile organic compounds like 4-MCHM in water, a heated purge-and-trap (P&T) system is often integrated with GC-MS. This technique involves bubbling an inert gas through a heated water sample, which strips the volatile analytes from the liquid phase. These analytes are then trapped on a sorbent material, thermally desorbed, and introduced into the GC-MS system. Heating the sample increases the purging efficiency for water-soluble compounds.

A specific heated purge-and-trap GC/MS method was developed for the determination of 4-MCHM isomers in water samples following the Elk River spill. acs.orgnih.gov This method demonstrated excellent sensitivity, achieving low detection limits in the microgram-per-liter (μg/L) range.

| Isomer | Method Detection Limit (MDL) in μg/L |

|---|---|

| trans-4-MCHM | 0.16 |

| cis-4-MCHM | 0.28 |

| Total 4-MCHM | 0.4 |

Data sourced from Foreman et al., 2015. acs.orgnih.gov

This sensitive method allowed for the tracking of 4-MCHM persistence in water distribution systems, where concentrations were found to decrease over time but remained detectable for weeks after the initial contamination event. acs.orgnih.gov

Liquid Chromatography (LC) Applications

While gas chromatography is the dominant analytical technique for 4-MCHM, liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), has found application in determining specific physicochemical properties of the compound. One notable use of reverse-phase HPLC was in the experimental determination of the octanol-water partition coefficient (log KOW), a key parameter for assessing the environmental fate and bioaccumulation potential of a chemical.

Research using this method determined the log KOW values for the individual isomers of 4-MCHM.

| Isomer | log KOW |

|---|---|

| cis-4-MCHM | 2.35 |

| trans-4-MCHM | 2.46 |

Data sourced from Environmental Science & Technology Letters. mdpi.com

Although direct quantification of 4-MCHM in environmental samples is less commonly performed by LC compared to GC, its utility in specialized applications like this demonstrates its importance in providing a comprehensive understanding of the compound's properties.

Sample Preparation Strategies

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The primary goals are to isolate and concentrate the target analytes from the sample matrix (e.g., water) and to remove interfering substances. For a volatile compound like 4-MCHM, several extraction techniques are employed.

Solid-Phase Microextraction (SPME) and Headspace SPME (HS-SPME)

Solid-phase microextraction (SPME) is a simple, solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. It utilizes a fused silica fiber coated with a stationary phase. The fiber is exposed to the sample (direct immersion) or the headspace above the sample, and analytes partition from the sample matrix onto the fiber coating. The fiber is then transferred to the GC inlet for thermal desorption and analysis.

Headspace SPME (HS-SPME) is particularly well-suited for volatile compounds like 4-MCHM in aqueous samples. By exposing the fiber to the vapor phase above the sample, it avoids interference from non-volatile matrix components. The efficiency of HS-SPME is influenced by several factors, including the type of fiber coating, extraction time, and temperature. For the analysis of crude MCHM components, Carboxen/Polydimethylsiloxane (Car/PDMS) fibers have been shown to provide optimal performance. Optimized conditions often involve heating the sample (e.g., to 65 °C) for a specific duration (e.g., 30 minutes) to facilitate the transfer of analytes into the headspace.

Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction (LLE) is a traditional and fundamental sample preparation method based on the differential solubility of a compound in two immiscible liquids, typically water and an organic solvent. For the analysis of 4-MCHM in water, an organic solvent is added to the sample, and the mixture is shaken to facilitate the transfer of the relatively nonpolar 4-MCHM from the aqueous phase into the organic phase. The organic layer, now enriched with the analyte, is then collected for analysis.

Early analytical methods for 4-MCHM utilized LLE coupled with GC-FID or GC-MS. While effective, LLE can be labor-intensive and requires significant volumes of organic solvents. More modern techniques like SPME and purge-and-trap are often preferred for their higher sensitivity, lower solvent consumption, and ease of automation.

Advanced Spectroscopic and Spectrometric Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the molecular structure of organic compounds. For this compound, NMR is crucial for distinguishing between its cis and trans isomers, which have different physical properties and toxicological profiles.

In ¹H NMR spectroscopy of a pure 4-MCHM sample, the presence of two distinct isomers is clearly indicated. Specific signals in the spectrum can be assigned to the key protons in each isomer:

Two upfield doublets at chemical shifts (δ) of 0.92 and 0.89 ppm are assigned to the methyl (CH₃) protons.

Two downfield doublets at δ 3.55 and 3.45 ppm are assigned to the methylene protons (CH₂) of the hydroxymethyl (CH₂-OH) group.

The different chemical shifts and coupling constants for these proton signals allow for the unambiguous identification and structural elucidation of the cis and trans forms of the molecule. The identity of MCHM used in toxicological studies has been confirmed using a combination of Fourier transform infrared spectroscopy, mass spectrometry, and NMR spectroscopy.

Ion-Mobility Spectrometry–Mass Spectrometry (IMS-MS) is an advanced analytical technique that separates ions in the gas phase based on their size, shape, and charge. This method is particularly valuable for separating isomeric compounds that cannot be distinguished by mass spectrometry alone. Given that this compound exists as cis and trans isomers, IMS-MS offers a promising approach for their rapid separation and identification.

IMS-MS provides an additional dimension of separation to techniques like liquid chromatography (LC) or gas chromatography (GC), increasing peak capacity and measurement sensitivity. While specific applications of IMS-MS for the direct analysis of MCHM isomers are not extensively detailed in the available literature, the technique's proven ability to resolve other structurally similar molecules and isomers makes it a highly relevant and powerful tool for this purpose. The coupling of IMS with MS allows for the determination of ion-neutral collision cross sections (CCSs), a physical property that can aid in the confident identification of specific isomers.

Method Development and Validation for Environmental Monitoring

The development and validation of robust analytical methods are essential for accurately monitoring this compound in environmental samples following spills or releases. Method validation ensures that an analytical procedure is suitable for its intended purpose, yielding reliable and accurate data for risk assessment and remediation efforts.

Achieving low detection limits in complex environmental matrices like river water or sediment is a primary goal of method development for MCHM. Following the 2014 chemical spill into the Elk River, West Virginia, a heated purge-and-trap gas chromatography/mass spectrometry (GC/MS) method was utilized to determine the concentrations of cis- and trans-4-MCHM in water samples. This method demonstrated excellent sensitivity, with specific method detection limits (MDLs) established for each isomer.

A separate study employing a solid-phase microextraction (SPME) method for analyzing MCHM in sediment reported higher detection limits. The differences in detection capabilities highlight the importance of selecting an analytical technique appropriate for the specific matrix and required sensitivity.

Table 1: Method Detection Limits for this compound Isomers in Water

| Analytical Method | Isomer | Method Detection Limit (MDL) in µg/L | Reference |

|---|---|---|---|

| Heated Purge-and-Trap GC/MS | trans-4-MCHM | 0.16 | |

| Heated Purge-and-Trap GC/MS | cis-4-MCHM | 0.28 |

Using these validated methods, researchers were able to quantify MCHM concentrations in various water sources. For instance, total 4-MCHM concentrations in Charleston, WV, office tap water were shown to decrease from 129 µg/L to 2.2 µg/L over a week, though the compound remained detectable for nearly a month, indicating its persistence in the water distribution system.

The matrix effect is the influence of all components in a sample, other than the analyte, on the measurement of that analyte. In environmental analysis, complex matrices like river water, sediment, or industrial wastewater can contain numerous organic and inorganic substances that interfere with the accurate quantification of MCHM. These interferences can either suppress or enhance the analytical signal, leading to underestimation or overestimation of the true concentration.

Potential sources of interference in MCHM analysis include:

Other components of the spilled mixture: Crude MCHM is not a pure substance; it contains other compounds such as stripped polyglycol ethers, which can co-elute or interfere with the detection of the target MCHM isomers.

Environmental contaminants: Pre-existing pollutants in water or sediment can interfere with the analysis.

Sample matrix components: Natural organic matter, salts, and suspended solids can affect the efficiency of extraction and ionization processes in techniques like GC/MS.

To mitigate these effects, analytical methods must be carefully validated. This often involves the use of matrix-matched calibration standards or the method of standard additions, where known amounts of the analyte are added directly to the sample to create a calibration curve within the specific matrix. Diluting the sample is another common strategy to reduce the concentration of interfering substances.

Computational Chemistry and Modeling of 4 Methylcyclohexyl Methanol

Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic structure, conformation, and properties of (4-methylcyclohexyl)methanol (B126014) at the atomic level. These methods provide a detailed understanding of the molecule's behavior, which is essential for predicting its interactions in various environments.

Density Functional Theory (DFT) Studies of Conformation and Properties

Density Functional Theory (DFT) has been a key tool in studying the conformational landscape and physicochemical properties of MCHM isomers. DFT calculations have been used to investigate the degradation pathways of MCHM, with studies employing methods like B3YPL/6-311G** to understand hydroxyl radical and pyrolytic degradation mechanisms for its various isomeric and conformational forms. researchgate.net These quantum chemical approaches are vital when experimental data is lacking, such as in the immediate aftermath of a chemical spill, to predict chemical fate. researchgate.net

A significant focus of DFT studies on MCHM has been to understand the differences between its cis and trans isomers. Research has shown that a comprehensive treatment of conformational and stereochemical effects is necessary to accurately predict the properties of these isomers. researchgate.net For instance, while gas-phase calculations predict the cis isomer to be more polar, solvation models indicate that the trans isomer becomes more polar in solution, a finding that aligns with experimental observations. mdpi.com

To accurately model non-covalent interactions, which are critical for understanding the behavior of molecules like MCHM, dispersion corrections are often added to standard DFT functionals. The DFT-D3 method, in its various forms, is a popular choice for this purpose. researchgate.netuni-bonn.de These corrections account for London dispersion forces, which are weak intermolecular forces that are not well-described by many standard DFT functionals.

While specific applications of DFT-DCP and DFT-NL to this compound are not extensively detailed in the provided search results, the general utility of these methods is well-established for improving the accuracy of DFT calculations for non-covalent interactions. For example, B3LYP-DCP has been shown to provide good binding energies for non-covalently bound complexes, though it can have issues with intramolecular effects. nih.gov B3LYP-NL and B3LYP-D3 are generally considered robust and accurate for a wide range of chemical problems, including those involving dispersion effects. nih.gov The inclusion of dispersion corrections is crucial for accurately describing weak non-bonded intramolecular interactions that can influence the conformational preferences of flexible molecules like MCHM. researchgate.net

| Computational Method | Application to this compound | Key Findings |

| Density Functional Theory (DFT) | Investigating conformation, properties, and degradation pathways. researchgate.net | Revealed differences in polarity between cis and trans isomers in gas phase versus solution. mdpi.com |

| DFT with Dispersion Corrections (e.g., DFT-D3) | Improving the accuracy of calculations involving non-covalent interactions. researchgate.net | Crucial for accurately modeling weak intramolecular interactions that affect conformation. researchgate.net |

Ab Initio and Semi-Empirical Calculations for Electronic Structure

Ab initio and semi-empirical methods offer a tiered approach to studying the electronic structure of molecules. Ab initio methods, based on first principles of quantum mechanics, provide high accuracy but are computationally expensive. dtic.millibretexts.org Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger systems. libretexts.orgresearchgate.net

For MCHM, ab initio quantum chemical methods have been vital in obtaining high-quality dipole moments for the cis and trans isomers, which helped validate experimental findings regarding their differing solubilities. nih.govresearchgate.net The MP2/aug-cc-pVDZ level of theory was identified as providing a good balance of accuracy and computational cost for determining conformer relative energies and dipole moments. nih.govresearchgate.net

Semi-empirical methods have also been employed to study MCHM, particularly its interaction with surfaces. Both semi-empirical and DFT calculations have predicted that the trans-MCHM isomer binds more strongly to both planar and amorphous carbon surfaces compared to the cis isomer. researchgate.netresearchgate.netmdpi.com This difference in binding strength has implications for the preferential adsorption of the trans isomer onto activated charcoal, a common water filtration medium. researchgate.net

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations

Molecular Mechanics (MM) and Molecular Dynamics (MD) are powerful computational techniques used to study the conformational dynamics and interactions of molecules over time.

Modeling Interfacial Interactions of this compound

MD simulations are used to model the dynamic behavior of molecules and their interactions at interfaces. escholarship.orgyoutube.comnih.gov For MCHM, MD simulations have been used to sample surface sites in studies of its physisorption on carbonaceous materials. nih.gov

Predictive Modeling of Physicochemical Properties and Environmental Behavior

Accurate computational estimates of fundamental physical properties are essential inputs for models that predict the toxicity, transport, and fate of environmental contaminants. rsc.orgcolab.ws For a compound like this compound, understanding its isomeric composition is critical, as the cis and trans isomers exhibit different partitioning coefficients and solubility, leading to distinct environmental fates. rsc.orgrsc.org

Prediction of Dipole Moments

The dipole moment is a key physical property influencing a molecule's solubility and partitioning behavior. acs.org Computational chemistry, specifically first-principles electronic structure theory, has been used to obtain accurate conformer relative energies and dipole moments for cis- and trans-4-MCHM. rsc.orgrsc.org

The process involves identifying all unique conformers (nine for trans and nine for cis), calculating their individual dipole moments, and then determining a final conformationally Boltzmann-averaged dipole moment. rsc.org This averaging is crucial as different conformers can have significantly different dipole moments; for example, two trans-4-MCHM conformers differing in energy by only 0.12 kcal mol⁻¹ have dipole moments that differ by 0.23 Debye. rsc.org

Studies have shown that in the gas phase, the trans and cis isomers have nearly identical dipole moments. rsc.org However, in a solution phase, which better represents an aquatic environment, a notable difference emerges. Using the MP2/aug-cc-pVDZ level of theory with an SMD solvation model, the conformationally averaged dipole moment for cis-4-MCHM is computed to be larger than that of trans-4-MCHM. rsc.org This larger computed solvated dipole moment for the cis form is consistent with its higher experimental water solubility and lower sorption to activated carbon. colab.wsacs.orgresearchgate.net

| Isomer | Phase | Level of Theory | Dipole Moment (D) |

|---|---|---|---|

| trans-4-MCHM | Gas Phase | MP2/aug-cc-pVDZ | 1.6226 rsc.org |

| cis-4-MCHM | Gas Phase | MP2/aug-cc-pVDZ | 1.6202 rsc.org |

| trans-4-MCHM | Solution (SMD) | MP2/aug-cc-pVDZ | 2.4475 rsc.org |

| cis-4-MCHM | Solution (SMD) | MP2/aug-cc-pVDZ | 2.4834 rsc.org |

Computational Prediction of Partitioning and Solubility

Various computational models are regularly used to predict physicochemical properties like the octanol-water partition coefficient (KOW) and aqueous solubility. mdpi.comresearchgate.net However, many of these models, such as those within EPI Suite, cannot distinguish between geometric isomers. mdpi.comresearchgate.net This limitation can lead to significant discrepancies when compared to experimental data for compounds like MCHM. mdpi.com

For instance, EPI Suite predicts a single water solubility value of 2024 mg L⁻¹, while experimental values show a clear difference between the isomers, with the cis isomer being more soluble than the trans isomer. mdpi.com Similarly, predictive platforms like ACD/Labs® Percepta® and ChemAxon's Chemicalize predict log KOW values without accounting for the isomeric nature of MCHM. mdpi.com

The experimentally observed differences in partitioning and solubility are better explained by high-quality computational data. acs.org The lower KOW and higher water solubility of cis-4-MCHM are consistent with its larger computed solvated dipole moment compared to the trans isomer. acs.orgresearchgate.net This highlights the importance of considering 3D molecular structure and isomerism in computational predictions to accurately forecast a chemical's environmental behavior. rsc.org

| Parameter | Isomer | Predicted Value (Model) | Experimental Value |

|---|---|---|---|

| log KOW | cis-4-MCHM | 2.36 (ACD/Labs) 1.88 (Chemicalize) mdpi.com | 2.35 researchgate.netresearchgate.net |

| log KOW | trans-4-MCHM | 2.46 researchgate.netresearchgate.net | |

| Aqueous Solubility (mg/L at ~23°C) | cis-4-MCHM | 2024 (EPI Suite) 969 (Chemicalize) 2900 (SPARC) mdpi.com | 2600 mdpi.com |

| Aqueous Solubility (mg/L at ~23°C) | trans-4-MCHM | 2020 mdpi.com | |

| Aqueous Solubility (mg/L at ~23°C) | Total 4-MCHM | - | 2250 acs.orgresearchgate.net |

Environmental Fate and Transport Modeling

Environmental fate and transport models are used to understand how chemicals move and are transformed in the environment. researchgate.net These models rely on accurate physicochemical data as inputs to predict a contaminant's distribution across different environmental media like air, water, and soil. rsc.orgresearchgate.net Key processes that influence the environmental fate of MCHM include volatilization and sorption. nih.gov

Laboratory experiments have identified both volatilization and sorption as important mechanisms for the removal of MCHM from water, with sorption being the more dominant process over shorter timescales. nih.gov Leaching experiments have further shown that MCHM has a high affinity for coal and tailings and does not readily desorb, suggesting it is likely to be retained within a coal beneficiation plant under normal operating conditions. nih.gov

The distinct physicochemical properties of the cis and trans isomers of MCHM, such as their different solubilities and partitioning coefficients, will result in differential fate and transport in aquatic environments. colab.wsacs.orgresearchgate.net The cis isomer, being more soluble and less sorbed to activated carbon, is expected to behave differently than the trans isomer. acs.org Therefore, environmental fate models must account for these isomeric differences to produce reliable predictions. mdpi.comresearchgate.net The persistence of MCHM in water distribution systems for weeks after a spill further underscores the need for accurate modeling to protect human health. usgs.govnih.gov

Structure-Activity Relationship (SAR) Studies for this compound

Structure-Activity Relationship (SAR) is a principle that links the chemical structure of a molecule to its biological activity. monash.edufiveable.me By analyzing how modifications to a chemical's structure affect its properties, SAR can be used in non-testing methods to predict toxicological hazards from the chemical structure and physicochemical properties alone. researchgate.net

In the context of the crude MCHM mixture, Quantitative Structure-Activity Relationship ((Q)SAR) modeling was used to predict that its constituents could be developmental toxicants. researchgate.net Such predictive modeling is particularly valuable in situations like a chemical spill where experimental toxicological data is lacking. rsc.org A quantitative toxicogenomics approach, which can be considered a form of SAR, found that 4-MCHM and its metabolites can cause chemical and protein stress and may damage DNA. researchgate.net These studies suggest that while 4-MCHM itself is considered moderately toxic, its metabolites could be more toxic. nih.gov

Applications and Industrial Relevance of 4 Methylcyclohexyl Methanol

Use in Froth Flotation for Coal Beneficiation

A primary industrial application of (4-Methylcyclohexyl)methanol (B126014) is as a frothing agent, or frother, in the froth flotation process used for coal beneficiation. researchgate.netjustia.comosti.gov This process is essential for separating fine coal particles from unwanted materials like rock and other debris, thereby increasing the quality and value of the coal. researchgate.netnih.gov The compound's effectiveness in this role has led to its use in various coal preparation plants. researchgate.netuq.edu.au

Froth flotation operates by creating a foam or froth layer in an aqueous slurry containing finely ground coal. researchgate.net Hydrophobic coal particles attach to air bubbles and rise to the surface, where they are collected, while hydrophilic waste materials (gangue) sink to the bottom. researchgate.net this compound is a key ingredient in creating a stable froth capable of capturing and holding the coal particles. researchgate.netnih.gov

This compound functions as a frothing agent due to its surfactant-like properties. acs.orgacs.org The molecule has a dual nature: a non-polar (hydrophobic) methylcyclohexyl group and a polar (hydrophilic) hydroxyl (-CH2OH) group. This structure allows it to reduce the surface tension at the air-water interface.

When introduced into the flotation cell, this compound molecules orient themselves at the surface of air bubbles, with the hydrophobic part facing the air and the hydrophilic part facing the water. This action stabilizes the bubbles, preventing them from coalescing into larger, less effective bubbles. The result is a fine, stable froth with a large surface area for capturing hydrophobic coal particles. acarp.com.au The adsorption of these frother molecules onto the coal surface is believed to occur through hydrophobic interactions. researchgate.net

This compound is often compared to Methyl isobutyl carbinol (MIBC), a widely used frothing agent in the coal industry. researchgate.netuq.edu.auacarp.com.au Studies have shown that this compound can be an effective alternative to MIBC, offering comparable or even superior performance in certain conditions. uq.edu.auacarp.com.au

Key points of comparison include:

Surface Activity : this compound is more surface-active than MIBC. uq.edu.auacarp.com.auuq.edu.au This means it is more effective at reducing surface tension, which can lead to better gas dispersion and more stable froth and foam. uq.edu.auacarp.com.auuq.edu.au

Performance : Laboratory-scale flotation tests have demonstrated that this compound can match the performance benchmark set by MIBC. acarp.com.au In collectorless flotation tests, both frothers achieved comparable optimal performance at the same concentration. uq.edu.au

Safety : A significant advantage of this compound is its higher flash point (approximately 110°C) compared to MIBC (approximately 40°C). researchgate.netuq.edu.au This reduces safety concerns related to flammability in industrial settings. uq.edu.auacarp.com.au

Cost : It has been suggested that using this compound can lead to reduced operational costs while achieving similar performance to MIBC. acarp.com.au

Table 1: Comparison of Frothing Agent Properties

| Property | This compound (MCHM) | Methyl Isobutyl Carbinol (MIBC) |

|---|---|---|

| Chemical Type | Cyclic Alcohol | Aliphatic Alcohol |

| Flash Point | ~110 °C | ~40 °C |

| Surface Activity | More surface active | Less surface active |

| Froth Stability | More stable | Less stable |

Other Patented and Potential Applications

Beyond its primary use in coal processing, this compound has been identified in patents for other applications, particularly those leveraging its odor and solvent properties.

This compound has been patented for use in air freshener compositions. acs.orgacs.orgwikipedia.org Its faint, mint-like, or licorice-like odor makes it suitable as a fragrance component. acs.orgwikipedia.org The trans-isomer, in particular, has a low odor threshold and a distinct licorice-like scent. wikipedia.org Air freshener formulations may incorporate such compounds to provide a pleasant aroma and can be disseminated from a reservoir through a wicking emanator. google.com

As a primary alcohol, this compound has the potential to serve as an intermediate in chemical synthesis. Primary alcohols can be oxidized to form aldehydes and carboxylic acids. For instance, alicyclic primary alcohols can be metabolized into their corresponding carboxylic acids, which in the case of MCHM is 4-methylcyclohexane carboxylic acid. acs.org Derivatives of related cyclohexyl compounds, such as 1-(2-hydroxy-4-methylcyclohexyl)-ethanone, are explored for creating new fragrance and flavor compounds, indicating a pathway for similar cyclic alcohols to be used as starting materials for more complex molecules. justia.com

Industrial Production of this compound

This compound is not typically produced as a primary product but is often obtained as a byproduct of other large-scale chemical manufacturing processes. acs.orgwikipedia.org

The main industrial route involves the hydrogenation of dimethyl terephthalate (B1205515) to produce 1,4-cyclohexanedimethanol, a commodity chemical. acs.orgwikipedia.org In this process, a small percentage (around 1%) of the byproduct is this compound. wikipedia.org

An earlier method for its synthesis, first reported in 1908, is the Bouveault–Blanc reduction of a methylcyclohexanecarboxylate ester. wikipedia.org

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1,4-cyclohexanedimethanol |

| 1-(2-hydroxy-4-methylcyclohexyl)-ethanone |

| 4-methylcyclohexane carboxylic acid |

| Dimethyl terephthalate |

| Methyl isobutyl carbinol |

Purity and Composition of Commercial Samples

Commercial samples of this compound (MCHM) are not chemically pure substances but rather mixtures. The exact composition can vary, particularly between different grades, such as "pure" and "crude" MCHM. A primary characteristic of all commercial samples is the presence of both cis and trans stereoisomers, which arise from the relative positions of the methyl (-CH₃) and hydroxymethyl (-CH₂OH) groups on the cyclohexane (B81311) ring. wikipedia.org

Research and analysis of different commercial samples reveal significant variations in the ratio of these isomers and the presence and concentration of other related compounds and impurities.

Analysis of "Pure" Grade MCHM

Studies on higher-purity commercial grades of MCHM demonstrate a high concentration of the target compound, though isomeric mixtures are still standard. For instance, an analysis of a 98% pure MCHM sample from TCI America identified a specific isomeric ratio. Nuclear Magnetic Resonance (NMR) results showed that this sample was composed of cis- and trans-(4-methylcyclohexyl)methanol in a 2.08:1 ratio. walisongo.ac.id

Interactive Data Table: Composition of a "Pure" MCHM Sample

Analysis of "Crude" Grade MCHM

Further detailed analyses of crude MCHM have identified a range of other components. The concentration of this compound itself can range from 68% to 89%. nih.gov Gas chromatography/mass spectrometry (GC/MS) analysis of the material involved in the 2014 Elk River chemical spill estimated that the sum of cis- and trans-4-MCHM constituted approximately 84% of the source material. usgs.govnih.govusgs.gov That analysis determined the concentrations to be approximately 277 g/L for cis-4-MCHM and 491 g/L for trans-4-MCHM. usgs.govnih.gov

A more comprehensive breakdown of crude MCHM reveals several other related substances. nih.gov

Interactive Data Table: Composition of a "Crude" MCHM Sample

One of the major impurities identified in crude MCHM supplied by Eastman is the methyl ester of 4-methylcyclohexanecarboxylic acid. wikipedia.org The presence of methyl 4-methylcyclohexanecarboxylate isomers was also confirmed in the source material from the Elk River spill. nih.govusgs.gov

Future Research Directions and Emerging Topics

Advanced Studies on Isomer-Specific Environmental Impacts

(4-Methylcyclohexyl)methanol (B126014) is comprised of cis and trans isomers, which exhibit different physicochemical properties that influence their environmental fate and impact. researchgate.net Advanced research is increasingly focused on elucidating these isomer-specific behaviors to improve environmental modeling and risk assessment.

The two isomers have distinct properties, from their odor profiles to their partitioning behavior in the environment. The trans-isomer is noted for its strong licorice-like odor and has a significantly lower odor threshold concentration than the cis-isomer. researchgate.net This difference in sensory perception has direct implications for public awareness and concern following an environmental release.